2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide
Overview
Description
Molecular Structure Analysis
The InChI code for 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide is 1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Anticancer Applications
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide and its derivatives have been studied for their potential applications in cancer treatment. For instance, a compound structurally related to it, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through in silico modeling, targeting the VEGFr receptor, a significant factor in cancer development. This compound crystallizes in the orthorhombic crystal system, and its structure has been solved using direct methods (Sharma et al., 2018).
Insect Growth Regulation
Another application of derivatives of this compound is in insect growth regulation. Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a similar compound, has been synthesized and studied as an insect growth regulator. It was tested against the fifth instar of Galleria mellonella and compared to commercial insect growth regulators, showing significant effectiveness. This suggests its potential as a new class of insect growth regulators (Devi & Awasthi, 2022).
Pesticide Potential
Derivatives of this compound have also been explored for their potential as pesticides. New derivatives, such as N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, have been characterized by X-ray powder diffraction and show promise as organic compounds for pest control. These findings highlight the versatility of this compound derivatives in the agricultural sector (Olszewska et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUCQOGPLCNZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415544 | |
Record name | 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-69-8 | |
Record name | 2-chloro-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.